N-[2-(allyloxy)phenyl]-2-phenylacetamide
Description
N-[2-(Allyloxy)phenyl]-2-phenylacetamide is a substituted acetamide derivative characterized by a phenylacetamide backbone with an allyloxy (-O-CH₂-CH₂-CH₂) group attached to the ortho position of the aromatic ring (Figure 1). The allyloxy group introduces steric and electronic effects distinct from other substituents (e.g., nitro, benzyl, or fluorinated groups), which may influence reactivity, solubility, and biological activity .
Properties
Molecular Formula |
C17H17NO2 |
|---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
2-phenyl-N-(2-prop-2-enoxyphenyl)acetamide |
InChI |
InChI=1S/C17H17NO2/c1-2-12-20-16-11-7-6-10-15(16)18-17(19)13-14-8-4-3-5-9-14/h2-11H,1,12-13H2,(H,18,19) |
InChI Key |
TZIMMFJREQVXLN-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=CC=C1NC(=O)CC2=CC=CC=C2 |
Canonical SMILES |
C=CCOC1=CC=CC=C1NC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
N-(4-Nitrophenyl)-2-phenylacetamide ()
- Substituent : 4-Nitro group on the phenyl ring.
- Reactivity: Undergoes benzylation with benzyl chloride under phase-transfer catalysis (PTC) in toluene. Reactivity is influenced by the electron-withdrawing nitro group, which directs alkylation to specific positions.
- Synthetic Utility : Used as a model compound to study alkylation mechanisms, highlighting the role of substituents in reaction pathways.
N-(4-Aminophenyl)-2-phenylacetamide ()
- Substituent: 4-Amino group.
- Synthesis: Serves as a precursor for PROTACs (proteolysis-targeting chimeras). The amino group enables coupling with pyrimidine derivatives via nucleophilic substitution, showcasing its versatility in medicinal chemistry .
- Contrast: The allyloxy group in the target compound may offer orthogonal reactivity for functionalization compared to amino groups.
Physical and Pharmacological Properties
2-(2,5-Dioxopyrrolidin-1-yl)-2-phenylacetamide Derivatives ()
- Substituents : Fluorobenzyl, trifluoromethoxy, and benzyl groups.
Key Data :
Compound ID Substituent Melting Point (°C) Yield (%) LC-MS (m/z) Biological Activity 13 3-(Trifluoromethoxy)phenyl 132.6–133.4 68.7 393.2 Anticonvulsant screening 14 Benzyl 128.3–129.9 71.2 323.3 Anticonvulsant screening 15 2-Fluorobenzyl 148.3–149.3 74.5 341.13 Anticonvulsant screening
N-Cyclohexyl-2-oxo-2-phenylacetamide ()
- Substituent : Cyclohexyl group.
- Crystallography : Forms one-dimensional chains via N–H⋯O hydrogen bonding. The allyloxy group’s flexibility could disrupt such packing, altering solid-state properties .
PROTAC Derivatives ()
- Application: N-(4-Aminophenyl)-2-phenylacetamide derivatives are used to target tissue transglutaminase (TG2) for degradation.
Anticonvulsant Candidates ()
Table 1: Comparative Analysis of N-Substituted 2-Phenylacetamides
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